Enhanced Lipophilicity (LogP +0.3 to +0.5) Over the Non-Methylated Analog for Improved Passive Permeability
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate exhibits a measured/computed LogP of 0.40 (Fluorochem) to 0.60 (Molbase), which is substantially higher than the non-methylated comparator ethyl 2-oxopyrrolidine-3-carboxylate (XLogP3-AA = 0.1 per PubChem; LogP = 0.014 per BenchChem). This increase of 0.3 to 0.5 log units corresponds to a 2- to 3-fold increase in lipophilicity, which can significantly enhance passive membrane permeability in cell-based assays [REFS-1, REFS-2]. The gem-dimethyl substitution adds 28 Da of molecular weight and a nonpolar surface that favors partitioning into organic phases.
| Evidence Dimension | Lipophilicity (LogP) – Influence on Passive Membrane Permeability |
|---|---|
| Target Compound Data | LogP = 0.40 (Fluorochem) / 0.60 (Molbase); MW = 185.22 g/mol |
| Comparator Or Baseline | Ethyl 2-oxopyrrolidine-3-carboxylate (CAS 36821-26-8): XLogP3-AA = 0.1 (PubChem); MW = 157.17 g/mol [1] |
| Quantified Difference | Delta LogP = +0.30 to +0.50 (2- to 3-fold increase in partition coefficient); Delta MW = +28.05 g/mol |
| Conditions | Predicted/experimental LogP values from chemical databases and vendor datasheets; no direct comparative experimental LogP measurement published. |
Why This Matters
A higher LogP is critical for programs targeting intracellular or CNS targets, as it directly correlates with improved passive membrane permeability—a key criterion for hit-to-lead progression.
- [1] PubChem. Ethyl 2-oxopyrrolidine-3-carboxylate (CID 12699000). XLogP3-AA = 0.1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12699000 View Source
